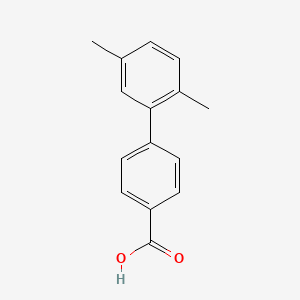

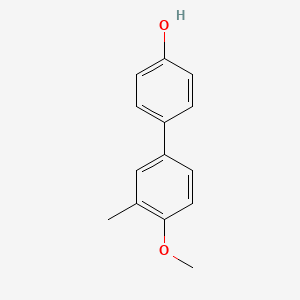

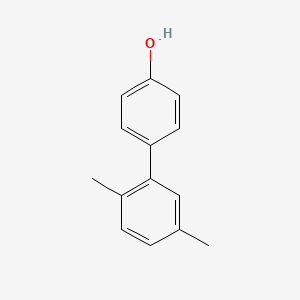

4-(2,5-Dimethylphenyl)phenol; 95%

Descripción general

Descripción

“4-(2,5-Dimethylphenyl)phenol” is a compound that is likely to be a derivative of phenol, which is a type of aromatic organic compound. Phenols are known for their role as volatile oil components and animal metabolites . The compound you mentioned seems to have additional methyl groups attached to the phenol ring, which could potentially alter its properties and uses.

Synthesis Analysis

While specific synthesis methods for “4-(2,5-Dimethylphenyl)phenol” were not found, phenolic compounds like this one are often synthesized through electrophilic aromatic substitution reactions . A study describes the synthesis of a similar compound, “(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol”, from 2-hydroxy-4,5-dimethylacetophenone .

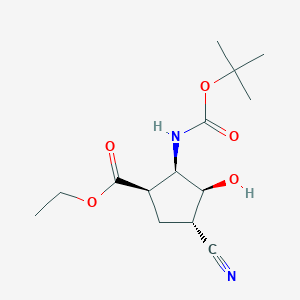

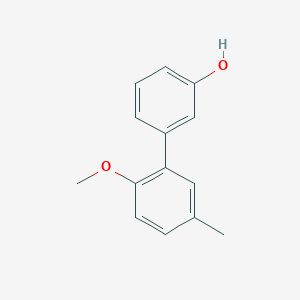

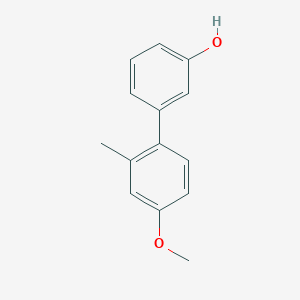

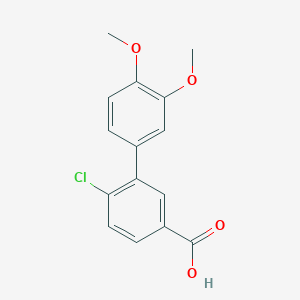

Molecular Structure Analysis

The molecular structure of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to that of phenol, but with additional methyl groups attached to the phenol ring. The exact positions of these groups could affect the compound’s properties .

Chemical Reactions Analysis

Phenolic compounds, such as “4-(2,5-Dimethylphenyl)phenol”, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield quinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-Dimethylphenyl)phenol” would likely be similar to those of phenol and its derivatives. For example, 2,5-dimethylphenol is described as a colorless to off-white crystalline solid .

Mecanismo De Acción

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell receptors .

Mode of Action

Phenolic compounds are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding .

Biochemical Pathways

The biochemical pathways affected by 4-(2,5-Dimethylphenyl)phenol are not clearly defined in the available literature. Phenolic compounds are known to be involved in various biochemical pathways. For instance, they can interfere with the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic acids .

Pharmacokinetics

Phenolic compounds are generally known to have variable bioavailability, depending on factors such as their chemical structure and the presence of other compounds .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of these compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-DMPP has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized using relatively simple methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively weak antioxidant, and may not be able to protect cells from the most damaging reactive oxygen species. Additionally, it is not soluble in water, and must be dissolved in organic solvents for use in experiments.

Direcciones Futuras

There are several potential future directions for 4-DMPP in scientific research. It could be used in the development of new antioxidant compounds, which could be more effective at protecting cells from oxidative damage. Additionally, it could be used in the development of new drug delivery systems, which could be more effective at delivering drugs to target tissues. Additionally, it could be used in the study of the effects of various drugs and hormones on cell function, which could lead to a better understanding of their mechanisms of action. Finally, it could be used in the development of new compounds with anti-inflammatory and anti-cancer effects, which could lead to new treatments for a variety of diseases.

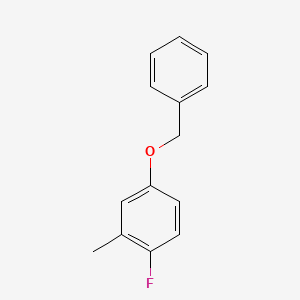

Métodos De Síntesis

4-DMPP can be synthesized in a few different ways, with the most common method being the Williamson ether synthesis. This method involves combining an alcohol and an alkyl halide, with an alkoxide base, in order to produce the desired product. In the case of 4-DMPP, the alcohol is 2,5-dimethylphenol, the alkyl halide is ethyl bromide, and the alkoxide base is sodium ethoxide. This reaction is highly exothermic, and the product can be isolated by distillation.

Aplicaciones Científicas De Investigación

4-DMPP is used in a variety of scientific research applications, primarily in biochemical and physiological studies. It has been used to study the effects of oxidative stress, as well as the effects of various drugs and hormones on cell function. It has also been used in the synthesis of other compounds, such as 2,5-dimethyl-4-hydroxybenzoic acid. Additionally, it has been used in the study of enzyme kinetics, as well as in the development of new drug delivery systems.

Safety and Hazards

Phenolic compounds can be hazardous. For example, 2,4-dimethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propiedades

IUPAC Name |

4-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTNCEYWVWDFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653571 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176451-92-5 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.